molecular formula NaBr<br>BrNa B107317 Sodium bromide CAS No. 7647-15-6

Sodium bromide

Cat. No. B107317
CAS RN: 7647-15-6
M. Wt: 102.89 g/mol
InChI Key: JHJLBTNAGRQEKS-UHFFFAOYSA-M
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Patent
US07943806B2

Procedure details

Due to the presence of [NaHSO4] and hydrobromic acid (hydrogen bromide) [HBr], along with a decrease in pH down to about 1, the acidity of the chemically treated aqueous phase was neutralized using the 34-35 weight percent aqueous solution of sodium hydroxide. The [NaHSO4] and hydrobromic acid [HBr] present in the chemically treated aqueous phase reacted with the sodium hydroxide to form [NaBr], [Na2SO3], and [Na2SO4], in the resulting neutralized chemically treated aqueous phase, along with increasing the pH thereof to a value in a range of between about 7 and about 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][S:2]([O-:5])(=[O:4])=[O:3].[Na+:6].[BrH:7].[OH-].[Na+]>>[Na+:6].[Br-:7].[O-:3][S:2]([O-:4])=[O:1].[Na+:6].[Na+:6].[O-:4][S:2]([O-:5])(=[O:3])=[O:1].[Na+:6].[Na+:6] |f:0.1,3.4,5.6,7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Na+].[Br-]
Name
Type
product
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Type
product
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.